molecular formula C8H8I2O2 B13092603 (4,5-Diiodo-1,2-phenylene)dimethanol CAS No. 53279-73-5

(4,5-Diiodo-1,2-phenylene)dimethanol

Cat. No.: B13092603
CAS No.: 53279-73-5
M. Wt: 389.96 g/mol
InChI Key: CRTAWVMSVITSOM-UHFFFAOYSA-N
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Description

(4,5-Diiodo-1,2-phenylene)dimethanol is a chemical compound with the molecular formula C8H8I2O2 and a molecular weight of 389.96 g/mol . It is an aryl compound characterized by the presence of two iodine atoms and two hydroxyl groups attached to a benzene ring. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4,5-Diiodo-1,2-phenylene)dimethanol typically involves the iodination of 1,2-dimethoxybenzene followed by demethylation. The reaction conditions often include the use of iodine and a suitable oxidizing agent to facilitate the iodination process. The demethylation step can be achieved using hydrobromic acid or other suitable reagents .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

(4,5-Diiodo-1,2-phenylene)dimethanol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups would yield corresponding aldehydes or ketones, while substitution of iodine atoms could result in various substituted benzene derivatives .

Scientific Research Applications

(4,5-Diiodo-1,2-phenylene)dimethanol has several scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4,5-Diiodo-1,2-phenylene)dimethanol involves its interaction with specific molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with various biomolecules, while the iodine atoms can participate in halogen bonding interactions. These interactions can influence the compound’s biological activity and its potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4,5-Diiodo-1,2-phenylene)dimethanol is unique due to the presence of both iodine atoms and hydroxyl groups on the benzene ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various scientific research applications .

Properties

CAS No.

53279-73-5

Molecular Formula

C8H8I2O2

Molecular Weight

389.96 g/mol

IUPAC Name

[2-(hydroxymethyl)-4,5-diiodophenyl]methanol

InChI

InChI=1S/C8H8I2O2/c9-7-1-5(3-11)6(4-12)2-8(7)10/h1-2,11-12H,3-4H2

InChI Key

CRTAWVMSVITSOM-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1I)I)CO)CO

Origin of Product

United States

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